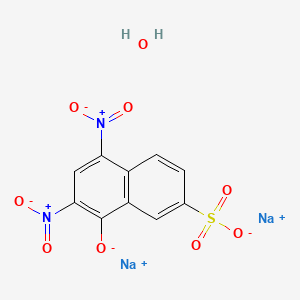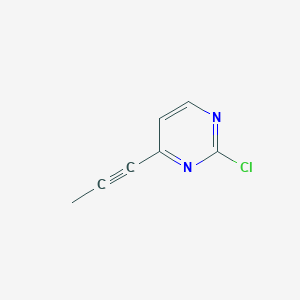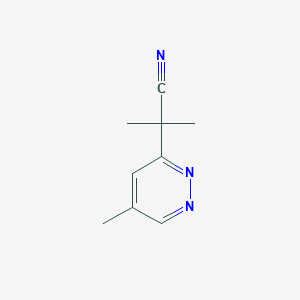
2,6-Diamino-4-(1H-imidazol-1-yl)quinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diamino-4-(1H-imidazol-1-yl)quinolin-8-ol is a heterocyclic compound that features both quinoline and imidazole moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-4-(1H-imidazol-1-yl)quinolin-8-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Diamino-4-(1H-imidazol-1-yl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the imidazole ring, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various alkyl or aryl groups onto the amino functionalities .
Aplicaciones Científicas De Investigación
2,6-Diamino-4-(1H-imidazol-1-yl)quinolin-8-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,6-Diamino-4-(1H-imidazol-1-yl)quinolin-8-ol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the quinoline moiety can intercalate with DNA, leading to inhibition of DNA replication and transcription. These interactions disrupt cellular processes, resulting in the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Diamino-4-(1H-imidazol-1-yl)quinoline: Lacks the hydroxyl group at the 8-position, which may affect its biological activity.
4-(1H-imidazol-1-yl)quinolin-8-ol: Lacks the amino groups at the 2 and 6 positions, potentially altering its interaction with biological targets.
Uniqueness
The presence of both amino and hydroxyl groups in 2,6-Diamino-4-(1H-imidazol-1-yl)quinolin-8-ol enhances its ability to form hydrogen bonds and coordinate with metal ions, making it more versatile in its interactions compared to similar compounds. This unique combination of functional groups contributes to its diverse biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C12H11N5O |
|---|---|
Peso molecular |
241.25 g/mol |
Nombre IUPAC |
2,6-diamino-4-imidazol-1-ylquinolin-8-ol |
InChI |
InChI=1S/C12H11N5O/c13-7-3-8-9(17-2-1-15-6-17)5-11(14)16-12(8)10(18)4-7/h1-6,18H,13H2,(H2,14,16) |
Clave InChI |
ORNQGYXWARSHCO-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=N1)C2=CC(=NC3=C2C=C(C=C3O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde](/img/structure/B12958130.png)

![2-Chloro-5-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B12958150.png)








